Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate

Beschreibung

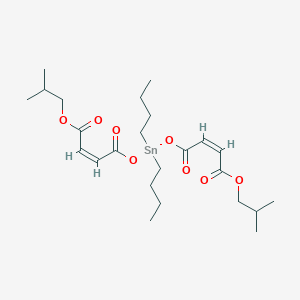

Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is a complex organotin compound characterized by a central tin atom coordinated with multiple oxygen-containing functional groups. Its structure includes:

- Isobutyl ester group: Influences solubility and reactivity .

- Dibutyltin (DBT) core: Common in industrial catalysts and stabilizers .

- Trioxo and trioxa moieties: Enhance thermal stability and ligand versatility .

- Conjugated diene system: May contribute to UV stability or catalytic activity.

A structurally similar variant (CAS 15571-59-2) with dioktyl substituents is noted in the EINECS inventory, highlighting variability in alkyl chain length .

Eigenschaften

CAS-Nummer |

59571-08-3 |

|---|---|

Molekularformel |

C24H40O8Sn |

Molekulargewicht |

575.3 g/mol |

IUPAC-Name |

4-O-[dibutyl-[(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-methylpropyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/2C8H12O4.2C4H9.Sn/c2*1-6(2)5-12-8(11)4-3-7(9)10;2*1-3-4-2;/h2*3-4,6H,5H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |

InChI-Schlüssel |

UDTOFZLPKAWQOU-VGKOASNMSA-L |

Isomerische SMILES |

CCCC[Sn](OC(=O)/C=C\C(=O)OCC(C)C)(OC(=O)/C=C\C(=O)OCC(C)C)CCCC |

Kanonische SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCC(C)C)OC(=O)C=CC(=O)OCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of such organotin compounds typically involves:

- Stepwise functionalization of an organic backbone with appropriate oxygen-containing groups (oxo and oxa).

- Introduction of tin substituents through organotin reagents, often via substitution or addition reactions.

- Control of stereochemistry to achieve the (Z,Z) configuration around the dienic system.

Specific Synthetic Routes

Due to limited direct literature on this exact compound, the following synthesis approach is inferred from organotin chemistry principles and related compound syntheses documented in industrial chemical standards:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of a polyfunctional organic precursor containing methyl, oxo, and oxa groups | Multi-step organic synthesis involving oxidations, etherifications, and methylations | Requires precise control of reaction conditions to maintain functionality |

| 2 | Formation of the dienic system with (Z,Z) stereochemistry | Use of stereoselective olefination techniques such as Wittig or Horner-Wadsworth-Emmons reactions | Critical for achieving desired geometric isomerism |

| 3 | Introduction of tin center with dibutyl and isobutyl substituents | Reaction with dibutyltin dichloride or similar organotin reagents under inert atmosphere | Organotin reagents are moisture sensitive; require anhydrous conditions |

| 4 | Final purification and isolation | Chromatography and recrystallization | Ensures removal of side products and isomeric impurities |

Reaction Conditions and Parameters

- Solvents: Anhydrous tetrahydrofuran or toluene are commonly used for organotin reactions.

- Temperature: Reactions are generally conducted under controlled temperatures ranging from 0°C to reflux conditions depending on the step.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis of organotin intermediates.

- Catalysts: Lewis acids or bases may be used to facilitate ether formation or olefination steps.

Analytical Data Supporting Preparation

While direct experimental data for this compound are limited, analogous organotin compounds have been characterized by:

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of stereochemistry | Characteristic chemical shifts for tin-bound carbons, methyl, and olefinic protons |

| Infrared (IR) Spectroscopy | Identification of functional groups | Absorptions for carbonyl (oxo) groups around 1700 cm^-1, ether (oxa) linkages in 1100 cm^-1 region |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peaks consistent with dibutyl tin and isobutyl substituents |

| Elemental Analysis | Purity and composition verification | Tin content consistent with theoretical values for dibutyl tin compounds |

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Precursor synthesis | Multi-step organic synthesis to build polyfunctional backbone |

| Stereochemical control | Stereoselective olefination for (Z,Z) dienes |

| Tin introduction | Reaction with dibutyltin reagents under anhydrous, inert conditions |

| Purification | Chromatography and recrystallization |

| Analytical confirmation | NMR, IR, MS, elemental analysis |

| Safety considerations | Compliance with chemical substance regulations; toxicity precautions |

Analyse Chemischer Reaktionen

Types of Reactions

Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.

Reduction: Reduction reactions can convert it to lower oxidation state species.

Substitution: The isobutyl and dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

Industry: Utilized in the production of advanced materials, including coatings and composites.

Wirkmechanismus

The mechanism of action of Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It may also disrupt cellular membranes, leading to cell lysis and death in microbial organisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Organotin compounds share a tin center but differ in ligand composition, which dictates their applications and toxicity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Ligand Effects on Applications :

- Dibenzoate/distearate esters : Used as PVC stabilizers due to their ability to scavenge HCl .

- Acetato ligands : Enhance biocidal activity, common in antifouling paints .

- Target compound : The trioxo/trioxa groups may improve thermal resistance, making it suitable for high-temperature processes .

Toxicity Profile: DBT compounds (e.g., dibutyltin dibenzoate) are regulated due to endocrine-disrupting effects . No carcinogenicity data exist for isobutyl chloroformate analogs, but structural similarities suggest handling precautions are warranted .

Alkyl Chain Impact :

- The dioktyl variant (CAS 15571-59-2) likely exhibits greater hydrophobicity than the dibutyl target compound, affecting environmental persistence .

Research Findings and Industrial Relevance

- Procurement Context: The target compound is listed in Shindengen’s Green Procurement Standard, implying compliance with environmental regulations despite organotins’ typical toxicity .

- Toxicity Gaps: Unlike CDDO derivatives (), which induce apoptosis via redox disruption, organotins like the target compound may exert toxicity through protein binding or membrane disruption .

Biologische Aktivität

Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate (CAS Number: 59571-08-3) is a complex organotin compound that has drawn attention for its potential biological activities. This article explores its biological activity, including toxicity profiles, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate is with a molecular weight of 575.28 g/mol. The compound features multiple functional groups that contribute to its biological interactions.

Toxicological Profile

Isobutyl (Z,Z)-10,10-dibutyl-2-methyl-5,8,12-trioxo-4,9,11-trioxa-10-stannapentadeca-6,13-dien-15-oate has been classified with specific hazards:

- Acute Toxicity : It is harmful if swallowed (H302) and can cause severe skin burns and eye damage (H314) .

These properties necessitate careful handling and further investigation into its safety profile in biological systems.

Antitumor Activity

Recent studies have indicated that organotin compounds exhibit significant antitumor properties. For instance:

- Cell Viability Assays : Compounds similar to Isobutyl (Z,Z)-10,10-dibutyl have shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies using 2D and 3D cell culture methods revealed that certain organotin derivatives could effectively reduce cell viability in lung cancer cell lines such as A549 and HCC827 .

- Mechanism of Action : The antitumor activity of organotin compounds is often attributed to their ability to induce apoptosis and disrupt cellular signaling pathways involved in cell growth and survival. Further research is needed to elucidate the specific mechanisms through which Isobutyl (Z,Z)-10,10-dibutyl exerts its effects.

Antimicrobial Activity

While less explored than its antitumor effects, there are indications that organotin compounds possess antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria has been conducted using broth microdilution methods. Preliminary findings suggest varying degrees of efficacy against microbial strains; however, specific data on Isobutyl (Z,Z)-10,10-dibutyl remains limited .

Case Studies

- Lung Cancer Cell Lines : In a study evaluating the cytotoxic effects of organotin compounds on lung cancer cells (A549 and HCC827), results indicated significant reductions in cell viability at varying concentrations. The most potent compounds demonstrated IC50 values in the low micromolar range .

- Skin Irritation Studies : Due to its corrosive nature as indicated by toxicity classifications (H314), further studies are warranted to assess the dermal toxicity of Isobutyl (Z,Z)-10,10-dibutyl in animal models to understand its safety for potential therapeutic applications.

Summary of Biological Activities

Q & A

Q. How can researchers confirm the structural integrity of this organotin compound during synthesis?

Methodological Answer:

- Use NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to verify substituent arrangement and stereochemistry. For example, ¹¹⁹Sn NMR can confirm tin coordination geometry .

- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

- X-ray crystallography resolves absolute configuration, critical for Z,Z stereodescriptors. Cross-reference crystallographic data with computational models (e.g., DFT) to resolve ambiguities .

Q. What storage conditions are optimal to maintain compound stability?

Methodological Answer:

- Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis of the tin-oxygen bonds. Avoid exposure to moisture or light .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC or TLC for decomposition products .

Q. Which solvents are compatible with this compound for experimental use?

Methodological Answer:

- Ethanol is a primary solvent, but solvent exchange via nitrogen evaporation can replace it with DMSO or DMF (pre-purged with inert gas). Confirm solubility (>100 mg/mL) via gravimetric analysis .

- For aqueous applications, dissolve the compound in 0.1 M Na₂CO₃ (solubility ~1.7 mg/mL). Filter-sterilize solutions and avoid storage beyond 24 hours to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tin center in catalytic applications?

Methodological Answer:

- Perform density functional theory (DFT) calculations to model tin-ligand bond dissociation energies and electron distribution. Use software like Gaussian or ORCA with basis sets (e.g., LANL2DZ for Sn). Compare results with experimental kinetics (e.g., reaction rates in cross-coupling reactions) .

- Molecular dynamics simulations can assess steric effects from dibutyl and isobutyl groups on substrate accessibility .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. IR) for this compound?

Methodological Answer:

- Variable-temperature NMR can identify dynamic processes (e.g., fluxionality) causing signal splitting discrepancies.

- IR spectroscopy coupled with DFT-predicted vibrational modes clarifies functional group assignments. For example, trioxo (C=O) stretches should appear at 1650–1750 cm⁻¹ .

- Validate findings using heteronuclear correlation spectroscopy (HMBC/HSQC) to link ¹H/¹³C signals with Sn coordination sites .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

- Synthesize diastereomers and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Use molecular docking (AutoDock Vina) to model interactions with enzyme active sites. Correlate Z,Z configuration with steric hindrance or hydrogen-bonding patterns .

Data Contradiction Analysis

Q. How to address discrepancies in reported vs. observed biological activity?

Methodological Answer:

- Dose-response assays (e.g., IC₅₀ curves) under standardized conditions (pH, temperature) control for experimental variability.

- Metabolic stability tests (e.g., liver microsome assays) identify rapid degradation that may skew activity measurements .

- Cross-validate with knockout models (e.g., CRISPR-Cas9) to confirm target specificity .

Theoretical Framework Integration

Q. How to link research on this compound to organometallic reaction mechanisms?

Methodological Answer:

- Use Marcus theory to analyze electron-transfer steps in tin-mediated reactions. Compare kinetic isotope effects (KIEs) with computational transition-state models .

- Apply frontier molecular orbital (FMO) theory to predict regioselectivity in allylic substitutions .

Experimental Design Table

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.